Cas no 14340-32-0 (4-phenylpiperazin-1-amine)

4-Phenylpiperazin-1-amine is a phenylpiperazine derivative characterized by its amine-functionalized piperazine core. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its structure allows for selective modifications, making it valuable for constructing ligands targeting neurotransmitter receptors, such as dopamine and serotonin subtypes. The phenylpiperazine scaffold contributes to enhanced binding affinity and selectivity in medicinal chemistry applications. Additionally, its stability under standard conditions ensures reliable handling in laboratory settings. Researchers utilize 4-phenylpiperazin-1-amine for exploring structure-activity relationships in central nervous system (CNS) drug discovery and other therapeutic areas.
4-phenylpiperazin-1-amine structure
4-phenylpiperazin-1-amine structure
Product name:4-phenylpiperazin-1-amine
CAS No:14340-32-0
MF:C10H15N3
MW:177.246201753616
MDL:MFCD07364280
CID:120336
PubChem ID:12762417

4-phenylpiperazin-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinamine,4-phenyl-
    • 4-PHENYLPIPERAZIN-1-AMINE
    • 1-PIPERAZIN AMINE,4-PHENYL-(9CI)
    • (4-Phenylpiperazin-1-yl)amine
    • 4-Phenyl-1-piperazinamine
    • 1-Amino-4-phenylpiperazine
    • 14340-32-0
    • DTXSID10509256
    • LS-09215
    • CS-0308213
    • 1-Piperazinamine,4-phenyl-(9CI)
    • AKOS005170704
    • 4-Amino-1-phenylpiperazine
    • EN300-111043
    • MFCD07364280
    • SCHEMBL1484564
    • 4-phenylpiperazin-1-amine
    • MDL: MFCD07364280
    • Inchi: InChI=1S/C10H15N3/c11-13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9,11H2
    • InChI Key: DAURIJZNKHAJSE-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)N2CCN(CC2)N

Computed Properties

  • Exact Mass: 177.126597491g/mol
  • Monoisotopic Mass: 177.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • Density: 1.105

4-phenylpiperazin-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-111043-0.5g
4-phenylpiperazin-1-amine
14340-32-0 95%
0.5g
$277.0 2023-10-27
abcr
AB416208-500 mg
4-Phenylpiperazin-1-amine
14340-32-0
500MG
€313.80 2023-02-03
TRC
P228755-500mg
4-Phenylpiperazin-1-amine
14340-32-0
500mg
$ 600.00 2022-06-03
Enamine
EN300-111043-0.1g
4-phenylpiperazin-1-amine
14340-32-0 95%
0.1g
$124.0 2023-10-27
abcr
AB416208-1g
4-Phenylpiperazin-1-amine; .
14340-32-0
1g
€397.00 2025-03-19
Aaron
AR007KVD-250mg
1-Piperazinamine,4-phenyl-
14340-32-0 95%
250mg
$267.00 2025-02-14
Aaron
AR007KVD-1g
1-Piperazinamine,4-phenyl-
14340-32-0 95%
1g
$515.00 2025-02-14
1PlusChem
1P007KN1-100mg
1-Piperazinamine,4-phenyl-
14340-32-0 95%
100mg
$209.00 2024-06-20
1PlusChem
1P007KN1-10g
1-Piperazinamine,4-phenyl-
14340-32-0 95%
10g
$2112.00 2024-06-20
A2B Chem LLC
AD52541-5g
4-Phenylpiperazin-1-amine
14340-32-0 95%
5g
$1019.00 2024-04-20

Additional information on 4-phenylpiperazin-1-amine

Introduction to 4-phenylpiperazin-1-amine (CAS No. 14340-32-0)

4-phenylpiperazin-1-amine, identified by its Chemical Abstracts Service (CAS) number 14340-32-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural and functional versatility, making it a valuable scaffold in the development of various therapeutic agents. The compound belongs to the piperazine class, characterized by a six-membered aromatic ring containing two nitrogen atoms, which imparts unique chemical and biological properties.

The structural motif of 4-phenylpiperazin-1-amine consists of a phenyl group attached to a piperazine ring at the 4-position, with an amine substituent at the 1-position. This configuration allows for diverse interactions with biological targets, including enzymes and receptors, which are pivotal in modulating physiological processes. The presence of both aromatic and amine functionalities makes it a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

In recent years, 4-phenylpiperazin-1-amine has been extensively studied for its potential applications in drug discovery. Its structural features make it a suitable candidate for developing compounds that interact with central nervous system (CNS) receptors, such as serotonin and dopamine receptors. These interactions are critical in the treatment of neurological and psychiatric disorders. For instance, derivatives of 4-phenylpiperazin-1-amine have shown promise in preclinical studies as potential treatments for conditions like depression, anxiety, and schizophrenia.

One of the most compelling aspects of 4-phenylpiperazin-1-amine is its role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged its scaffold to develop novel molecules with enhanced binding affinity and selectivity. The phenyl group provides hydrophobic interactions, while the piperazine ring contributes to hydrogen bonding capabilities, enabling precise targeting of biological pathways. This dual functionality has been exploited in the design of drugs that exhibit improved pharmacokinetic profiles.

Recent advancements in computational chemistry have further highlighted the utility of 4-phenylpiperazin-1-amine in drug design. Molecular docking studies have demonstrated its potential to interact with various protein targets, including those involved in inflammation and pain signaling. These findings have opened new avenues for developing therapeutic strategies against chronic inflammatory diseases and neuropathic pain conditions. The compound’s ability to modulate receptor activity without significant off-target effects makes it an attractive candidate for further clinical investigation.

The synthesis of 4-phenylpiperazin-1-amine involves multi-step organic reactions that highlight its synthetic accessibility. Key synthetic routes include reductive amination of appropriately substituted phenylpyrroles or cyclization reactions involving phenyl-substituted diamines. These methodologies underscore the compound’s importance as a synthetic intermediate, enabling the rapid assembly of structurally diverse libraries for high-throughput screening.

In addition to its pharmaceutical applications, 4-phenylpiperazin-1-amine has been explored in material science and chemical biology. Its ability to form stable complexes with metal ions has been utilized in catalytic systems and metal sensing applications. Furthermore, its interaction with DNA and RNA has been studied for potential applications in gene therapy and nucleic acid delivery systems.

The future prospects of 4-phenylpiperazin-1-amine are promising, with ongoing research focusing on optimizing its pharmacological properties through structure-based drug design. Innovations in synthetic methodologies are expected to enhance the accessibility of derivatives, enabling more extensive exploration of their therapeutic potential. Collaborative efforts between academia and industry are likely to accelerate the translation of these findings into clinical applications.

In conclusion, 4-phenylpiperazin-1-amine (CAS No. 14340-32-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and versatile reactivity make it a valuable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in advancing medical science is poised to grow further.

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